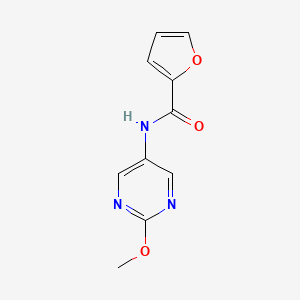

![molecular formula C20H21N3O4 B2397244 [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate CAS No. 339019-81-7](/img/structure/B2397244.png)

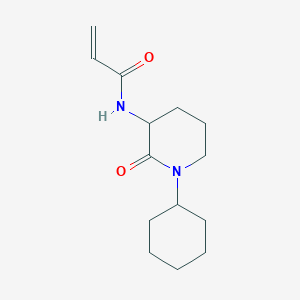

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

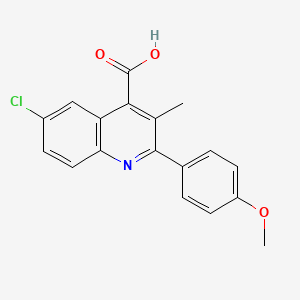

This compound, also known as (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 4-methylbenzoate, has a molecular weight of 367.4 . Its IUPAC name is 3-nitro-4-(1-piperidinyl)benzaldehyde O-(4-methylbenzoyl)oxime .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14- .Applications De Recherche Scientifique

Supramolecular Association Studies

The compound demonstrates interesting supramolecular associations in crystallography. Two polymorphs of a similar compound, a monoclinic form and a triclinic form, have been studied, showing minor differences in the conformations of the anions and cations. The key feature of the packing of both forms is the formation of charge-assisted hydrogen bonds, leading to various supramolecular structures. This study suggests the potential of using such compounds in the development of new materials with specific molecular architectures (Jotani, Wardell, & Tiekink, 2018).

Kinetics and Mechanism in Organic Chemistry

The compound relates to studies on the rate, mechanism, and resonance contribution in the aminolysis of substituted phenyl methylbenzoates. It provides insights into the effects of substituents on reaction rates and mechanisms in organic synthesis. Such studies are crucial for understanding the reactivity patterns in organic compounds and designing efficient synthetic routes (Um et al., 2005).

Ligand Synthesis and Evaluation in Medicinal Chemistry

Related compounds have been synthesized and evaluated for potential medicinal applications. For instance, the synthesis of fluorescence-tagged piperidine derivatives as novel histamine H3 receptor ligands suggests the use of such structures in developing new drugs. This study highlights the importance of structural modifications in medicinal chemistry for discovering potent and selective ligands (Amon et al., 2007).

Development of Metal-Organic Frameworks (MOFs)

The compound's structure is relevant to the development of metal-organic frameworks. For instance, a study on a microporous anionic metal-organic framework, with potential applications in sensing and selective adsorption, shows how compounds with similar structures can be used in creating advanced materials for various applications (Guo et al., 2017).

Orientations Futures

Piperidine derivatives, including this compound, are important synthetic medicinal blocks for drug construction . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEIYWQHQKDHRK-STZFKDTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)